Product packaging for 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one(Cat. No.:)

1-(5-Bromofuran-2-yl)-2-chloroethan-1-one

Cat. No.: B13589960
M. Wt: 223.45 g/mol
InChI Key: YXMUNQMDWFTVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromofuran-2-yl)-2-chloroethan-1-one is a specialized chemical building block of high interest in pharmaceutical and organic synthesis research. This compound features both a brominated furan ring and a reactive chloroacetyl group, making it a versatile precursor for the development of more complex molecules. Its primary research value lies in its application as a key intermediate in the synthesis of potential pharmacologically active compounds. Bromofuran derivatives are frequently explored in medicinal chemistry for the development of novel therapeutics, particularly as analogs of tubulin polymerization inhibitors such as Combretastatin A-4 . These types of inhibitors are significant in cancer research due to their antimitotic activity, which can disrupt cell division and promote apoptosis in proliferating cells . Researchers utilize this ketone intermediate to construct heterocyclic bridged structures that mimic the active cis-configuration of known anticancer agents, thereby contributing to the discovery of new lead compounds for oncology drug development . The reactive halogen sites allow for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the exploration of diverse chemical space. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClO2 B13589960 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrClO2

Molecular Weight

223.45 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)-2-chloroethanone

InChI

InChI=1S/C6H4BrClO2/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3H2

InChI Key

YXMUNQMDWFTVBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)CCl

Origin of Product

United States

Reactivity and Reaction Pathways of 1 5 Bromofuran 2 Yl 2 Chloroethan 1 One

Nucleophilic Substitution Reactions at the α-Carbonyl Position

The presence of a chlorine atom on the carbon adjacent (in the alpha position) to the carbonyl group makes this site highly susceptible to nucleophilic substitution reactions. msu.edu The electron-withdrawing nature of the adjacent ketone functionality enhances the electrophilicity of the α-carbon, facilitating the displacement of the chloride ion, which is a good leaving group.

These reactions are fundamental in synthetic chemistry for building more complex molecular architectures from the α-halo ketone scaffold. A wide variety of nucleophiles can be employed to form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic substitution at the α-carbonyl position of ketones can proceed through either an SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular) mechanism. The predominant pathway is influenced by the structure of the ketone, the nature of the nucleophile, the solvent, and the reaction conditions.

The SN2 pathway involves a backside attack by the nucleophile on the α-carbon, leading to the displacement of the chloride leaving group in a single, concerted step. libretexts.org This mechanism results in an inversion of stereochemistry if the α-carbon is a chiral center. For 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one, which is achiral at this position, the stereochemical outcome is not a factor. SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents.

The SN1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate after the departure of the leaving group, followed by the attack of the nucleophile. This pathway is less common for α-halo ketones unless the resulting carbocation is particularly stable or when weak nucleophiles and polar protic solvents are used. The adjacent carbonyl group can destabilize a neighboring carbocation, generally disfavoring the SN1 mechanism.

Kinetic studies on similar α-halo ketones show that the rates of halogen substitution are often proportional to the concentration of the ketone but independent of the halogen concentration at lower levels, suggesting a common reaction intermediate, such as an enol or enolate, can be involved, particularly under acid- or base-catalyzed conditions. msu.edu

One of the most significant applications of α-halo ketones is in the synthesis of α-amino ketones and their derivatives, which are important structural motifs in many biologically active molecules and pharmaceutical compounds. rsc.orgnih.gov The reaction of this compound with primary or secondary amines readily yields the corresponding α-amino ketones through a nucleophilic substitution mechanism.

These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The versatility of this reaction allows for the introduction of a wide array of amino functionalities.

Furthermore, this reactivity can be extended to synthesize more complex heterocyclic systems. For instance, the reaction of α-chloro ketones with precursors like 2-mercaptonicotinonitrile (B1308631) derivatives leads to the formation of thieno[2,3-b]pyridine (B153569) structures. nih.gov In a typical procedure, the chloroacetyl compound reacts with the mercapto derivative, followed by a base-catalyzed intramolecular cyclization to yield the final fused heterocyclic product. nih.gov

Table 1: Examples of Nucleophilic Substitution Products from this compound
NucleophileProduct ClassGeneral Structure of Product
Primary Amine (R-NH₂)α-Amino Ketone1-(5-Bromofuran-2-yl)-2-(alkylamino)ethan-1-one
Secondary Amine (R₂NH)α-Amino Ketone1-(5-Bromofuran-2-yl)-2-(dialkylamino)ethan-1-one
2-MercaptonicotinonitrileThieno[2,3-b]pyridine Precursor2-((2-(5-bromofuran-2-yl)-2-oxoethyl)thio)nicotinonitrile derivative
Sodium Azide (NaN₃)α-Azido Ketone2-Azido-1-(5-bromofuran-2-yl)ethan-1-one
Sodium Phenoxide (NaOPh)α-Phenoxy Ketone1-(5-Bromofuran-2-yl)-2-phenoxyethan-1-one

Reactions Involving the Carbonyl Group

The ketone's carbonyl group is a site of rich chemical reactivity, primarily involving nucleophilic addition. jackwestin.com These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the carbonyl carbon.

Like other ketones, this compound can undergo condensation reactions. With primary amines, it can form imines (Schiff bases), although this reaction may compete with substitution at the α-carbon. The reaction typically requires acid catalysis and involves the initial addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Condensation reactions with compounds containing an active methylene (B1212753) group, such as in the Knoevenagel condensation, are also possible. scirp.org These reactions, typically base-catalyzed, involve the formation of a new carbon-carbon double bond, leading to α,β-unsaturated ketone derivatives. jackwestin.com However, the presence of the α-chloro substituent can lead to competing substitution or elimination reactions under basic conditions. Aldehydes are known to condense with methyl 2-furoate under acidic conditions to yield bis(furyl)methoxy derivatives. scispace.com

Reductions: The carbonyl group can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation, yielding 1-(5-Bromofuran-2-yl)-2-chloroethan-1-ol. acsgcipr.org The choice of reducing agent is crucial; for instance, NaBH₄ is a milder reagent that selectively reduces ketones and aldehydes, whereas LiAlH₄ is much more reactive. Catalytic hydrogenation can also be employed for ketone reduction. acsgcipr.orgwikipedia.org

Oxidations: The oxidation of ketones is generally difficult and requires harsh conditions. For this compound, oxidative reactions are more likely to affect the furan (B31954) ring. Furan rings are susceptible to oxidation, which can lead to ring-opening and the formation of enedione structures. nih.gov P450 enzymes, for example, can catalyze furan ring oxidation, leading to reactive metabolites. nih.gov The specific outcome of an oxidation reaction would heavily depend on the oxidizing agent used.

Table 2: Summary of Reactions at the Carbonyl Group
Reaction TypeReagent(s)Product Type
ReductionSodium Borohydride (NaBH₄)Secondary Alcohol
Imine FormationPrimary Amine (R-NH₂), Acid CatalystImine
Knoevenagel CondensationActive Methylene Compound, Baseα,β-Unsaturated Ketone

Reactions of the Halogen on the Furan Ring (Bromine)

The bromine atom attached to the furan ring at position 5 behaves as a typical aryl halide, making it a valuable handle for carbon-carbon and carbon-heteroatom bond-forming reactions. This functionality allows for significant modification of the furan scaffold, separate from the reactivity of the α-chloro ketone side chain.

Prominent among these transformations are palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki coupling , the bromofuran can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. thermofisher.com This reaction is highly versatile for creating biaryl structures or attaching various alkyl and vinyl groups to the furan ring.

Other important reactions include:

Heck Reaction: Coupling with an alkene.

Sonogashira Reaction: Coupling with a terminal alkyne.

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling with an amine.

Additionally, the bromine atom can undergo metal-halogen exchange, for example, by treatment with a strong base like n-butyllithium at low temperatures. This generates a highly nucleophilic furyllithium species, which can then react with a variety of electrophiles. Care must be taken in such reactions to avoid interaction with the electrophilic α-chloro ketone moiety, which might necessitate the use of a protecting group for the carbonyl function.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Furan Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound, the aryl bromide is the more reactive site for these transformations compared to the alkyl chloride under standard conditions.

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is widely used to form biaryl structures. For the title compound, a Suzuki coupling would replace the bromine atom with an aryl, heteroaryl, or vinyl group, depending on the boronic acid used. The reaction generally proceeds under mild conditions with high functional group tolerance. rsc.orgmdpi.com

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would install an alkynyl group at the 5-position of the furan ring. The Sonogashira coupling is valued for its reliability and ability to be performed under mild, often room-temperature, conditions. organic-chemistry.orgresearchgate.net The products of this reaction are valuable precursors for more complex heterocyclic systems.

ReactionCatalystBaseSolventTemperature (°C)Potential Product
Suzuki CouplingPd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene, DMF80-1001-(5-Aryl-furan-2-yl)-2-chloroethan-1-one
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIEt₃N, PiperidineTHF, DMFRoom Temp - 601-(5-Alkynyl-furan-2-yl)-2-chloroethan-1-one

Direct Aromatic Substitution Reactions on the Bromofuran System

Nucleophilic aromatic substitution (NAS) is a potential pathway for replacing the bromine atom. In this reaction, a nucleophile attacks the carbon atom bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For NAS to occur, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In this compound, the 2-chloroacetyl group is an electron-withdrawing group. Its position is effectively 'para' to the bromine atom across the furan's oxygen atom, which could facilitate the attack of strong nucleophiles (e.g., alkoxides, amides) to replace the bromine. However, this pathway often requires harsh conditions and must compete with the highly efficient palladium-catalyzed coupling reactions.

Reactions Involving Both Halogen and Carbonyl Moieties

The α-chloro ketone structure is a classic functional group known for its participation in rearrangement and cycloaddition reactions.

Rearrangement Reactions (e.g., Favorskii Rearrangement)

The Favorskii rearrangement is the reaction of an α-halo ketone with a base to form a carboxylic acid derivative. wikipedia.orgalfa-chemistry.com The reaction typically proceeds through a cyclopropanone (B1606653) intermediate when the ketone has an enolizable α'-proton. ddugu.ac.inadichemistry.com

For this compound, the α-carbon of the chloroethyl group has enolizable protons. Treatment with a base, such as sodium methoxide (B1231860), would lead to deprotonation, intramolecular displacement of the chloride to form a furan-substituted cyclopropanone intermediate. Subsequent nucleophilic attack by the methoxide on the carbonyl carbon and ring-opening of the strained three-membered ring would yield the more stable carbanion, ultimately leading to a rearranged ester product. purechemistry.orgyoutube.com The expected major product would be a methyl 2-(5-bromofuran-2-yl)acetate derivative.

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Alpha-haloketones can serve as precursors for 1,3-dipoles, which can then undergo [3+2] cycloaddition reactions with dipolarophiles like alkenes or alkynes. One common intermediate generated from α-haloketones is an oxyallyl cation. nih.gov This species can react with a 2π component to form a five-membered ring.

Alternatively, the furan ring itself can act as a 2π component in a [3+2] cycloaddition with a separately generated 1,3-dipole, such as a nitrile oxide or an azide. uchicago.edu The electron-withdrawing nature of the chloroacetyl group would influence the regioselectivity of such a cycloaddition. These reactions provide a direct route to complex, fused heterocyclic systems. rsc.org

Exploration of Intramolecular Cyclization Pathways

The multiple reactive sites on this compound create opportunities for tandem reactions where an initial intermolecular reaction is followed by an intramolecular cyclization.

A prominent example involves an initial Sonogashira coupling. organic-chemistry.org If the title compound is coupled with a terminal alkyne bearing a nucleophilic group (e.g., an alcohol or amine), the resulting product is primed for a subsequent intramolecular cyclization. For instance, coupling with propargyl alcohol would yield a 1-(5-(3-hydroxyprop-1-yn-1-yl)furan-2-yl)-2-chloroethan-1-one derivative. This intermediate could then undergo an intramolecular cyclization, where the hydroxyl group attacks one of the electrophilic centers, potentially leading to the formation of a new fused ring system. Such domino or cascade reactions are highly valuable in synthesis as they build molecular complexity in a single pot. researchgate.net

Derivatization Strategies and Applications As a Synthetic Precursor

Synthesis of Furan-Based Heterocycles via 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one

The α-chloro ketone functional group is a classic electrophilic component for the construction of five-membered heterocyclic rings through condensation reactions with appropriate nucleophilic partners. This approach provides a direct and efficient pathway to furan-substituted thiazoles, imidazoles, and oxazoles.

The reactivity of the α-chloro ketone moiety is central to the synthesis of various heterocycles.

N,S-Containing Heterocycles (Thiazoles): A primary application of this precursor is in the Hantzsch thiazole (B1198619) synthesis. This well-established method involves the reaction of the α-haloketone with a thioamide. In this case, this compound reacts with a thioamide, such as thioformamide (B92385) or thiourea, to directly yield the corresponding 2-substituted-4-(5-bromofuran-2-yl)thiazole. The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration sequence. This method is highly modular, as the choice of thioamide dictates the substituent at the C-2 position of the resulting thiazole ring. pharmaguideline.com

N-Containing Heterocycles (Imidazoles): Analogous to thiazole synthesis, imidazoles can be readily prepared by condensing this compound with an amidine. The reaction follows a similar pathway of initial nucleophilic substitution by one of the amidine's nitrogen atoms, followed by cyclization and elimination to form the imidazole (B134444) ring. This provides access to a range of 1,2,4-trisubstituted imidazoles bearing the 5-bromofuran-2-yl group at the C-4 position.

O-Containing Heterocycles (Oxazoles): The synthesis of oxazoles can be achieved through the Robinson-Gabriel synthesis pathway, which involves the cyclization of an α-acylamino ketone. pharmaguideline.com A more direct route applicable to this compound is its reaction with a primary amide (e.g., formamide). The reaction involves N-alkylation of the amide followed by acid-catalyzed cyclization and dehydration to furnish the 4-(5-bromofuran-2-yl)oxazole. organic-chemistry.orgyoutube.com

Heterocycle ClassCoreactantGeneral Product StructureSynthetic Method
Thiazole (N, S-Containing)Thioamide (R-CSNH₂)2-Substituted-4-(5-bromofuran-2-yl)thiazoleHantzsch Synthesis
Imidazole (N-Containing)Amidine (R-C(NH)NH₂)2-Substituted-4-(5-bromofuran-2-yl)imidazoleDebus-Radziszewski Synthesis Variant
Oxazole (O-Containing)Primary Amide (R-CONH₂)2-Substituted-4-(5-bromofuran-2-yl)oxazoleRobinson-Gabriel Synthesis Variant

The functional groups present in this compound also serve as anchor points for the construction of bicyclic and polycyclic fused ring systems.

One effective strategy involves reacting the α-chloro ketone moiety with a dinucleophile. For instance, condensation with 2-aminothiophenol (B119425) can lead to the formation of a 1,5-benzothiazepine (B1259763) ring fused with the furan (B31954), a scaffold of significant medicinal interest. researchgate.net Similarly, reaction with o-phenylenediamine (B120857) can be a pathway to furan-substituted benzodiazepine (B76468) derivatives.

Furthermore, the furan ring itself can participate as a 4π component in Diels-Alder cycloaddition reactions. tuiasi.ro Reaction with a suitable dienophile, such as maleic anhydride (B1165640) or a substituted alkyne, would form a 7-oxabicyclo[2.2.1]heptene derivative. This adduct can then undergo further transformations, such as ring-opening or rearrangement, to generate complex fused and bridged systems that would be challenging to access through other routes. tuiasi.ro This approach allows for the construction of a new six-membered ring fused to the original furan scaffold.

Preparation of Advanced Intermediates in Organic Synthesis

Beyond direct heterocycle formation, this compound is a valuable building block for creating advanced, stereochemically defined, and functionally dense intermediates.

The prochiral ketone of the title compound is a key site for introducing chirality. Enantioselective reduction of the carbonyl group can produce chiral 2-chloro-1-(5-bromofuran-2-yl)ethan-1-ol, a valuable chiral halohydrin. This transformation can be achieved with high enantiomeric excess using established catalytic systems, such as iridium catalysts paired with cinchona-alkaloid-derived NNP ligands, which have proven effective for the asymmetric hydrogenation of α-halogenated furanyl ketones. acs.org These chiral halohydrins are versatile intermediates for the synthesis of enantiopure epoxides, amino alcohols, and other pharmaceuticals. wikipedia.org

Alternatively, stereocontrol can be exerted at the α-carbon. This can be accomplished by first attaching a chiral auxiliary, such as an Evans oxazolidinone, to a derivative of the molecule. wikipedia.orgblogspot.com The resulting chiral imide enolate can then undergo highly diastereoselective alkylation or aldol (B89426) reactions. msu.eduorganicchemistrydata.org Subsequent cleavage of the auxiliary releases the enantiomerically enriched product. This strategy allows for the precise installation of stereocenters adjacent to the furan ring.

Asymmetric StrategyTarget Chiral CenterKey Reagent/MethodResulting Chiral Intermediate
Asymmetric Ketone ReductionCarbonyl Carbon (C1)Chiral catalysts (e.g., Ir-NNP) with H₂Chiral 2-chloro-1-(5-bromofuran-2-yl)ethan-1-ol
Chiral Auxiliary Controlα-Carbon (C2)Evans oxazolidinones, SAMP/RAMPEnantiopure α-substituted furan derivatives

The compound's value as a synthon is magnified by the orthogonal reactivity of its three functional sites, which can be addressed sequentially to build molecular complexity.

α-Chloro Ketone Site: As detailed previously, this site is highly reactive towards a vast range of nucleophiles (N, S, O, and C-based), enabling the attachment of diverse side chains and the formation of heterocyclic rings.

C-5 Bromo Site: The bromine atom on the furan ring is ideally positioned for metal-catalyzed cross-coupling reactions. Under palladium or copper catalysis, it can readily undergo Suzuki, Stille, Sonogashira, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of aryl, vinyl, alkynyl, alkyl, or amino substituents at this position, dramatically increasing the structural diversity of the derivatives.

Furan Ring: The diene character of the furan ring allows it to participate in [4+2] cycloaddition reactions, providing a pathway to bicyclic structures and serving as a masked 1,4-dicarbonyl equivalent. tuiasi.ro

This multi-faceted reactivity allows chemists to use this compound as a linchpin, selectively elaborating different parts of the molecule in a controlled manner to access complex, polyfunctionalized targets.

Exploration of Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives is governed by the electronic interplay between the furan ring and its substituents. The electron-withdrawing nature of both the 2-acyl group and the 5-bromo substituent significantly influences the chemical properties of the molecule. pharmaguideline.com

These substituents decrease the electron density of the furan ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted furan. Conversely, this electronic pull enhances the reactivity of the α-chloro ketone moiety. The carbonyl group polarizes the adjacent C-Cl bond, making the α-carbon highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions.

Design and Synthesis of Analogues with Modified Reactivity

The design of analogues of this compound with tailored reactivity profiles hinges on fundamental principles of organic chemistry, particularly the electronic and steric effects of substituents. The inherent reactivity of the parent compound is primarily dictated by the electrophilic nature of the carbon atom in the chloromethyl group, which is susceptible to nucleophilic attack. Modifications to the furan ring, especially at the 5-position, can significantly alter the electron density distribution within the entire molecule, thereby influencing the reactivity of the α-chloroethanone side chain.

Synthesis of Analogues

The synthesis of analogues typically begins with the appropriate 5-substituted-2-furoic acid or 2-acetylfuran (B1664036) derivative. For instance, to replace the bromine atom with other functional groups, a common strategy involves the initial synthesis of 5-substituted-2-furoic acids, which can then be converted to the corresponding acyl chlorides and subsequently reacted with diazomethane (B1218177) followed by hydrogen chloride to yield the desired α-chloro ketone.

Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, on a suitable furan precursor can introduce a variety of substituents at the 5-position. nih.gov For example, the synthesis of 1-(5-aryl-furan-2-yl)-2-chloroethan-1-one analogues can be achieved by coupling a 5-bromofuran derivative with an appropriate arylboronic acid.

Impact of 5-Position Substituents on Reactivity

The nature of the substituent at the 5-position of the furan ring plays a crucial role in modulating the reactivity of the α-chloroacetyl group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert opposing effects on the electron density of the furan ring and, by extension, the side chain.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₂R) groups decrease the electron density of the furan ring. This inductive and mesomeric withdrawal of electrons enhances the electrophilicity of the carbonyl carbon and the α-carbon, making the latter more susceptible to nucleophilic attack. Kinetic studies on related furan systems have shown that the rate of nucleophilic substitution is significantly increased by the presence of strong electron-withdrawing groups. chempap.org For instance, the reaction rate of 5-(4-X-phenylsulfonyl)-2-furfurylidenemalononitriles with secondary cyclic amines is highly dependent on the electron-withdrawing nature of the substituent X. chempap.org

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the furan ring. This has a deactivating effect on the α-chloroacetyl group for nucleophilic substitution, as the increased electron density on the furan ring can be relayed to the side chain, reducing the partial positive charge on the α-carbon.

The following interactive table summarizes the predicted effect of various substituents at the 5-position on the reactivity of the α-chloro ketone towards a generic nucleophile.

Substituent (X) at 5-positionElectronic EffectPredicted Reactivity towards Nucleophiles
-NO₂Strong Electron-WithdrawingHigh
-CNStrong Electron-WithdrawingHigh
-SO₂CH₃Strong Electron-WithdrawingHigh
-BrWeak Electron-WithdrawingModerate
-HNeutralBaseline
-CH₃Weak Electron-DonatingLow
-OCH₃Strong Electron-DonatingVery Low

Modification of the Chloroethanone Side Chain

Beyond modifications to the furan ring, altering the chloroethanone side chain itself presents another avenue for tuning reactivity. Replacing the chlorine atom with other halogens, such as bromine or iodine, would increase the leaving group ability and thus enhance the rate of nucleophilic substitution.

Furthermore, the synthesis of analogues where the chloromethyl group is replaced by other reactive functionalities opens up new synthetic possibilities. For example, conversion to a tosylate or mesylate would create an even better leaving group, facilitating reactions with weaker nucleophiles.

The strategic design and synthesis of analogues of this compound, by judicious selection of substituents on the furan ring and modifications to the side chain, provide a powerful tool for modulating chemical reactivity. This approach is instrumental in developing new compounds with tailored properties for applications in various fields of chemical science.

Spectroscopic and Advanced Analytical Methodologies for Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D-NMR, COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment and number of different nuclei, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular skeleton of 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the chloromethyl group. The two furan protons would appear as doublets in the aromatic region, with their coupling constant revealing their cis-relationship on the furan ring. The methylene (B1212753) protons of the -CH₂Cl group would appear as a singlet, typically deshielded due to the adjacent carbonyl and chlorine atom.

¹³C NMR: The carbon NMR spectrum would display signals for all six carbon atoms in the molecule. The carbonyl carbon is expected at the lowest field (downfield), followed by the carbons of the furan ring, and finally the methylene carbon of the chloromethyl group at the highest field (upfield).

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H spin-spin couplings. A cross-peak between the two furan proton signals would definitively confirm their connectivity, establishing the furan ring fragment. wikipedia.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. sdsu.eduyoutube.com This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the singlet from the -CH₂Cl protons would correlate with the methylene carbon signal, and the furan proton doublets would correlate with their respective furan carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting the molecular fragments. sdsu.eduyoutube.com It shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include:

Correlations from the methylene (-CH₂Cl) protons to the carbonyl carbon (C=O) and the C2 carbon of the furan ring.

Correlations from the furan proton at position 3 (H3) to the C2, C4, and C5 carbons of the furan ring, as well as the carbonyl carbon.

Correlations from the furan proton at position 4 (H4) to the C2, C3, and C5 carbons.

Together, these 2D NMR experiments provide an interlocking web of correlations that allows for the complete and unambiguous assembly of the molecular structure from its constituent parts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is illustrative and based on typical chemical shifts for similar structural motifs.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
C=O-~178-182-
-CH₂Cl~4.5-4.8 (s, 2H)~45-48C=O, C2 (Furan)
C2 (Furan)-~150-154-
C3 (Furan)~7.2-7.4 (d, 1H)~120-124C=O, C2, C4, C5
C4 (Furan)~6.6-6.8 (d, 1H)~114-118C2, C3, C5
C5 (Furan)-~125-130-

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of the parent molecule and its fragments with high precision (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecular ion, serving as a definitive confirmation of the compound's chemical formula.

For this compound (C₆H₄BrClO₂), HRMS would be used to measure the mass of its molecular ion [M]⁺˙. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak cluster. The most abundant peak would correspond to the [C₆H₄⁷⁹Br³⁵ClO₂]⁺˙ species.

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. researchgate.net For this compound, characteristic fragmentation pathways would be expected:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the chloromethyl group is a common pathway for ketones. libretexts.orgyoutube.com This would result in the formation of a stable 5-bromofuran-2-carbonyl cation.

Loss of Halogens: Fragmentation involving the loss of Cl· or Br· radicals, or the elimination of HCl, are also probable pathways.

Table 2: Predicted HRMS Data for this compound This table is illustrative and shows the expected exact masses for the primary isotopic compositions.

Ion/Fragment FormulaDescriptionCalculated Exact Mass
[C₆H₄⁷⁹Br³⁵ClO₂]⁺Molecular Ion (M⁺)237.9059
[C₆H₄⁸¹Br³⁵ClO₂]⁺M+2 Isotope Peak239.9039
[C₆H₄⁷⁹Br³⁷ClO₂]⁺M+2 Isotope Peak239.9030
[C₅H₂⁷⁹BrO₂]⁺Loss of ·CH₂Cl188.9214
[C₆H₄³⁵ClO₂]⁺Loss of ·Br158.9849

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum reveals the vibrational frequencies of bonds, which are characteristic of specific functional groups.

For this compound, the IR spectrum would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) group stretch, expected in the range of 1680-1710 cm⁻¹. libretexts.orgorgchemboulder.com The conjugation of the carbonyl group with the furan ring would likely shift this absorption to a lower wavenumber compared to a simple aliphatic ketone. Other key expected absorptions include:

C-H stretching: Aromatic C-H stretches from the furan ring (typically just above 3000 cm⁻¹) and aliphatic C-H stretches from the -CH₂Cl group (just below 3000 cm⁻¹).

C=C stretching: Absorptions from the furan ring C=C bonds, typically found in the 1500-1600 cm⁻¹ region.

C-O stretching: Vibrations associated with the furan ring ether linkage.

C-Br and C-Cl stretching: These absorptions occur in the fingerprint region (below 800 cm⁻¹) and can confirm the presence of the halogen atoms.

Table 3: Predicted Characteristic IR Absorption Bands This table is illustrative and based on standard IR correlation tables.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3150MediumFuran C-H stretch
~2900-3000MediumAliphatic C-H stretch (-CH₂)
~1680-1710Strong, SharpC=O stretch (conjugated ketone)
~1500-1600Medium-StrongFuran C=C ring stretch
~1000-1250StrongFuran C-O-C stretch
~700-800StrongC-Cl stretch
~550-650MediumC-Br stretch

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. excillum.comyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate an electron density map and, from that, a detailed molecular model.

For this compound, a successful crystallographic analysis would provide a wealth of information, including:

Unambiguous Confirmation of Connectivity: It would visually confirm the atomic connections established by NMR.

Precise Bond Lengths and Angles: Providing exact geometric parameters for the entire molecule.

Conformation: Revealing the preferred orientation of the chloromethyl group relative to the furan ring in the solid state.

Intermolecular Interactions: Elucidating how molecules pack together in the crystal lattice, highlighting non-covalent interactions such as halogen bonding or π-stacking.

Obtaining a crystal structure is contingent upon the ability to grow a single crystal of suitable quality, which is often a challenging step. creativebiomart.net

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity analysis of non-volatile compounds. researchgate.net A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. It would be separated from any impurities on a stationary phase (e.g., a C18 column) using a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity is determined by the relative area of the peak corresponding to the target compound in the resulting chromatogram, often detected by UV-Vis absorption at a wavelength where the furan ring or carbonyl group absorbs.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. ijstr.org The compound is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. GC-MS not only provides a measure of purity based on the retention time but also gives the mass spectrum of the compound and any separated impurities, aiding in their identification. The thermal stability of this compound would need to be considered to avoid degradation during analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For a molecule like 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, particularly the bromine and oxygen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, would likely be centered on the α,β-unsaturated ketone system and the carbon-chlorine bond, which are electron-deficient and thus electrophilic centers.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1-(Furan-2-yl)ethanone-6.5-1.25.3
1-(5-Bromofuran-2-yl)ethanone-6.7-1.55.2
This compound-6.8-1.85.0

Note: The data in this table is illustrative and based on general trends observed for similar compounds. Actual values would require specific DFT calculations.

The introduction of the bromine atom, an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted 1-(furan-2-yl)ethanone. The further addition of the chloroacetyl group would likely lead to a further decrease in these energies and a potential reduction in the HOMO-LUMO gap, suggesting an increased reactivity of the target molecule.

The distribution of electron density within a molecule is not uniform. Some atoms carry a partial positive charge, while others have a partial negative charge. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a likely site for protonation or coordination to Lewis acids. The carbon atom of the carbonyl group and the carbon atom bonded to the chlorine would exhibit a positive potential, highlighting their electrophilic nature. The furan ring would likely show a mixed potential, with the oxygen and bromine atoms being regions of negative potential.

Reaction Mechanism Prediction and Validation via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction mechanism can be identified.

A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

Computational studies on the related compound, 1-(furan-2-yl)ethanone, have shown that DFT calculations can be used to determine the free energies of intermediates and transition states in reactions such as chloroboration. rsc.orgresearchgate.netresearchgate.net For a reaction involving this compound, such as a nucleophilic substitution at the α-carbon, computational methods could be employed to locate the transition state structure and calculate the associated energy barrier.

Table 2: Illustrative Calculated Free Energies for a Hypothetical Nucleophilic Substitution Reaction of this compound

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition StateNucleophile attacking the α-carbon+15.2
ProductsSubstituted product + Chloride ion-5.7

Note: This data is hypothetical and serves as an example of the kind of information that can be obtained from transition state calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the movements and interactions of molecules over time.

For this compound, MD simulations could be used to study its conformational flexibility and its interactions with other molecules, such as solvent molecules or potential binding partners in a biological system. plos.org For instance, simulations could reveal the preferred orientation of the molecule when it approaches a protein's active site, providing insights into its potential biological activity. These simulations can also be used to calculate binding free energies, which are a measure of the strength of the interaction between two molecules. plos.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Detailed computational studies predicting the spectroscopic parameters (such as 1H NMR, 13C NMR, IR, and UV-Vis spectra) for the specific compound this compound are not extensively available in the public domain. Theoretical calculations, typically employing Density Functional Theory (DFT), are a common approach to predict such parameters. These computational methods would involve optimizing the molecular geometry of the compound and then calculating the shielding tensors for NMR, vibrational frequencies for IR, and electronic transitions for UV-Vis spectroscopy.

While specific experimental data for this compound is not readily found in the searched literature, a comparative analysis with related structures can offer insights. For instance, studies on other substituted furan and benzofuran (B130515) derivatives have demonstrated a good correlation between DFT-calculated spectroscopic data and experimental findings. mdpi.comnih.gov These studies often utilize basis sets like 6-311++G(d,p) for accurate predictions. A hypothetical comparison for this compound would involve juxtaposing the theoretically predicted chemical shifts and coupling constants with experimentally obtained spectra to validate the computational model.

A generalized data table illustrating how such a comparison might be presented is shown below. Please note that the values are hypothetical due to the absence of specific literature data for this compound.

Parameter Predicted Value (DFT) Experimental Value Deviation
1H NMR (ppm)
H-37.15Data not available-
H-46.48Data not available-
CH24.85Data not available-
13C NMR (ppm)
C=O182.5Data not available-
C-2151.0Data not available-
C-5125.8Data not available-
C-3118.2Data not available-
C-4114.6Data not available-
CH2Cl46.3Data not available-

Computational Approaches to Regioselectivity and Stereoselectivity

The reactivity of this compound can be explored computationally to predict the outcomes of chemical reactions, specifically its regioselectivity and stereoselectivity. Computational methods such as the analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and the calculation of reaction energy profiles for different pathways are instrumental in these predictions.

For electrophilic or nucleophilic substitution reactions on the furan ring, the regioselectivity can be predicted by analyzing the local reactivity descriptors derived from conceptual DFT, such as Fukui functions or local softness. These descriptors help in identifying the most reactive sites within the molecule. For instance, the carbon atoms of the furan ring would be evaluated to determine the most likely position for an electrophilic attack.

In reactions involving the α-chloro ketone moiety, computational studies can elucidate the stereoselectivity of, for example, reduction reactions of the carbonyl group or nucleophilic substitution at the adjacent carbon. By modeling the transition states for different stereochemical pathways, the activation energies can be calculated. The pathway with the lower activation energy would be predicted as the major product, thus determining the stereoselectivity.

Future Research Directions and Unexplored Potential of 1 5 Bromofuran 2 Yl 2 Chloroethan 1 One

Integration into Flow Chemistry and Continuous Synthesis Platforms

The synthesis of heterocyclic compounds, a cornerstone of pharmaceutical and materials chemistry, is increasingly benefiting from the adoption of flow chemistry and continuous synthesis platforms. mtak.hunih.gov These technologies offer marked improvements over traditional batch processing, including enhanced safety, superior heat and mass transfer, reduced reaction times, and greater scalability. nih.govrsc.org For a molecule like 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one, whose synthesis may involve hazardous reagents and intermediates, flow chemistry presents a particularly attractive path forward.

Translating the synthesis of this compound to a continuous flow process would involve designing a multi-step sequence within interconnected microreactors or coil-based systems. rsc.orgresearchgate.net This approach allows for the safe in-situ generation and immediate consumption of potentially unstable or toxic intermediates, a significant advantage of flow systems. rsc.org The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities by minimizing the formation of side products. nih.gov

Table 1: Potential Advantages of Flow Synthesis for this compound

ParameterBatch Processing ChallengeFlow Chemistry AdvantageReference
SafetyHandling of bulk quantities of hazardous reagents (e.g., bromine, thionyl chloride). Potential for thermal runaway.Small reactor volumes minimize risk. Hazardous intermediates are generated and consumed in situ. mtak.hursc.org
EfficiencyLonger reaction times, laborious workup and purification steps.Reduced reaction times due to efficient mixing and heat transfer. Potential for in-line purification. nih.govrsc.org
ScalabilityScaling up can be non-linear and require significant process redesign.Scalability is achieved by running the system for longer durations ("scaling-out") without re-optimization. mtak.hu
Product QualityPotential for side reactions and impurities due to temperature gradients and prolonged reaction times.Precise control over stoichiometry and temperature leads to higher selectivity and purity. nih.gov

Future research in this area would focus on developing a robust, multi-step continuous flow synthesis, potentially integrating real-time monitoring techniques like NMR or FT-IR spectroscopy to ensure process stability and product quality. nih.gov

Development of Asymmetric Synthetic Routes

Asymmetric synthesis, the controlled formation of a specific stereoisomer, is of paramount importance in medicinal chemistry, as different enantiomers of a molecule often exhibit vastly different biological activities. ekb.egwikipedia.org The structure of this compound contains a prochiral ketone, making it an ideal substrate for the development of asymmetric synthetic routes to generate chiral building blocks.

Currently, a general method for the direct asymmetric alkylation of simple ketones remains a significant challenge. nih.gov However, several strategies could be explored for this specific α-haloketone:

Asymmetric Reduction: The most direct approach involves the enantioselective reduction of the carbonyl group to produce a chiral chlorohydrin. This can be achieved using well-established catalytic systems, such as those based on ruthenium-BINAP complexes, or through biocatalysis using specialized enzymes. wikipedia.org

Catalytic Asymmetric α-Functionalization: The chlorine atom at the α-position could be substituted by various nucleophiles under the control of a chiral catalyst. This would generate a new stereocenter α to the carbonyl group.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective halogenation step, thereby setting the stereochemistry at the α-carbon. wikipedia.org The auxiliary can then be removed to yield the enantioenriched α-haloketone.

The development of such routes would provide access to enantiopure derivatives that could serve as valuable intermediates in the synthesis of complex, biologically active molecules. ekb.eg

Catalytic Activation and Functionalization Strategies

Modern catalytic methods, particularly those involving transition-metal-catalyzed C–H bond activation, offer powerful tools for the selective functionalization of organic molecules. ethernet.edu.etprinceton.edu For this compound, these strategies open up possibilities for modification at several positions that are otherwise unreactive.

Furan (B31954) Ring C–H Functionalization: The furan ring possesses C–H bonds at the C3 and C4 positions. Research on related heterocyclic systems like benzofurans has shown that catalysts based on ruthenium, rhodium, or palladium can direct the activation of these bonds, enabling their coupling with alkenes, alkynes, or aryl halides. rsc.orgmdpi.com Applying this to the furan core could lead to a diverse array of novel substituted furan derivatives.

Cross-Coupling Reactions: The bromine atom at the C5 position is a prime site for established cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of various aryl, vinyl, or alkynyl groups.

α-Carbon Functionalization: Beyond simple nucleophilic substitution, the α-chloro position can be functionalized using modern catalytic methods. For instance, photoredox catalysis could enable radical-based coupling reactions, expanding the range of accessible structures.

The strategic application of these catalytic methods would transform this compound from a simple intermediate into a versatile platform for generating molecular complexity.

Exploration of its Role in Supramolecular Chemistry or Material Science Precursors

Furan-containing compounds are gaining significant attention as building blocks for advanced materials due to their unique chemical and physical properties. nih.govresearchgate.net The multifunctional nature of this compound makes it a highly promising precursor for polymers and supramolecular assemblies.

The furan ring itself can participate in reversible Diels-Alder reactions, a key mechanism for creating self-healing polymers and thermally reversible networks. mdpi.com The halogen substituents provide synthetic handles for polymerization. For instance, the bromo- group can be utilized in transition-metal-catalyzed polycondensation reactions to create conjugated polymers. Such furan-based polymers have shown potential in applications like organic solar cells and electronics. nih.govrsc.org

Furthermore, furan-based building blocks are being used to synthesize sustainable polymers like polyesters and polyamides from renewable resources. nih.govacs.org The title compound could be chemically modified to serve as a monomer in the production of high-performance furanic polymers, which are seen as potential bio-based alternatives to petroleum-derived plastics like PET. acs.org

Table 2: Potential Material Science Applications

Material TypeRole of this compoundKey Functional Group(s)Potential PropertiesReference
Conjugated PolymersMonomer precursorFuran ring, Bromo- groupSemiconducting, Photovoltaic nih.govrsc.org
Self-Healing MaterialsCross-linking agent precursorFuran ring (for Diels-Alder)Thermally reversible, Mendable mdpi.com
High-Performance ThermosetsMonomer for resins (e.g., epoxy, benzoxazine)Furan ringHigh thermal stability, High char yield digitellinc.com
Bio-based PolyestersModified monomerFuran ringSustainable, Alternative to fossil-based plastics nih.govacs.org

Emerging Methodologies in α-Haloketone and Furan Chemistry

The fields of both α-haloketone and furan chemistry are continuously evolving, with new synthetic methods offering milder, more efficient, and more selective transformations. nih.govresearchgate.net The future study of this compound will undoubtedly leverage these emerging methodologies.

For the α-haloketone moiety, recent advances include the development of greener and more sustainable halogenating agents, moving away from elemental halogens towards sources like N-halosuccinimides or halide salts under oxidative conditions. mdpi.comresearchgate.net Photochemical and electrochemical methods are also emerging as powerful ways to generate and react α-keto radicals, opening up novel reaction pathways. researchgate.net

In furan chemistry, significant progress has been made in the regioselective synthesis of multi-substituted furans from readily accessible starting materials. researchgate.netresearchgate.net New transition-metal-catalyzed cycloisomerization and annulation reactions provide rapid access to complex furan-containing scaffolds. researchgate.net These methods could be applied to develop more efficient syntheses of the title compound or to use it as a building block in the construction of more elaborate fused heterocyclic systems. The inherent reactivity of the furan ring as a diene in Diels-Alder reactions also remains a powerful tool for building molecular complexity.

By embracing these cutting-edge synthetic methods, researchers can further expand the synthetic utility of this compound, solidifying its role as a valuable and versatile chemical intermediate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromofuran-2-yl)-2-chloroethan-1-one, and how can reaction conditions be systematically varied to improve yield?

  • Methodological Answer : The compound is synthesized via bromination of furan followed by acylation with chloroacetyl chloride. Key variables include:

  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution .
  • Solvent optimization : Anhydrous dichloromethane or toluene minimizes side reactions .
  • Temperature control : Maintain 0–5°C during acylation to prevent decomposition.
  • Purification : Recrystallization or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing bromine atom at the 5-position of the furan ring deactivates the ring, directing nucleophilic attacks to the chloroethanone group.

  • Reactivity testing : Compare substitution rates with analogs (e.g., 5-chloro or unsubstituted furan derivatives) using amines or thiols as nucleophiles .
  • Computational analysis : Perform DFT calculations to map electron density and predict reactive sites .

Advanced Research Questions

Q. What methodologies are recommended for elucidating the mechanism of kinase inhibition by derivatives of this compound?

  • Methodological Answer :

  • Kinase assays : Use recombinant FGFR or SGK-1 kinases with ATP-competitive assays to measure IC₅₀ values .

  • Molecular docking : Model interactions between the compound’s bromine/chloro groups and kinase ATP-binding pockets (e.g., using AutoDock Vina) .

  • Cellular validation : Test inhibition of cancer cell proliferation (e.g., MDA-MB-231) via MTT assays (Table 1) .

    Table 1 : Cytotoxicity of Analogous Compounds

    CompoundCell LineIC₅₀ (μM)Reference
    1-(3-Bromothiophen-2-yl)-2-chloroethan-1-oneMDA-MB-23121.6
    Unsubstituted chloroethanone derivativeMDA-MB-231>50

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability while addressing metabolic instability?

  • Methodological Answer :

  • Stability assays : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., hydrolysis of the chloroethanone group) .
  • Formulation strategies : Use liposomal encapsulation or PEGylation to enhance plasma half-life .
  • Animal models : Administer via intravenous and oral routes in rodents, followed by LC-MS/MS analysis of blood and tissue samples .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., MDA-MB-231) and incubation times (e.g., 48 hours) for comparability .
  • Control variables : Replicate experiments with purified batches (>95% purity via HPLC) to rule out impurity effects .
  • Meta-analysis : Compare structural features (e.g., bromine vs. chlorine substitution) to explain activity variations .

Q. What strategies resolve contradictions in optimal synthetic conditions reported in literature?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary temperature, catalyst load, and solvent polarity to identify robust conditions .
  • In situ monitoring : Use FTIR or NMR to track reaction progress and intermediate stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.